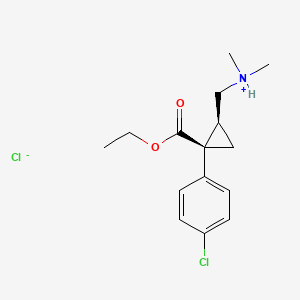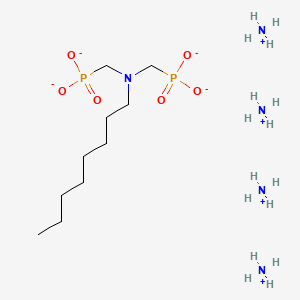
IRON, (ETHANEDIOATO(2-)-O,O')BIS(1-PHENYLPIPERAZINE-N(sup 1),N(sup 4))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-PHENYLPIPERAZINE-N(sup 1),N(sup 4))- is a complex compound that features a central iron atom coordinated with ethanedioate (oxalate) and 1-phenylpiperazine ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-PHENYLPIPERAZINE-N(sup 1),N(sup 4))- typically involves the coordination of iron with ethanedioate and 1-phenylpiperazine ligands. The process often starts with the preparation of the iron-ethanedioate complex, followed by the introduction of 1-phenylpiperazine under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but with enhanced efficiency and yield. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-PHENYLPIPERAZINE-N(sup 1),N(sup 4))- can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state and coordination environment.
Reduction: The compound can be reduced under specific conditions, affecting the iron center and ligands.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The conditions, such as temperature, solvent, and pH, are tailored to achieve the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may lead to higher oxidation state iron complexes, while substitution reactions can yield new complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its coordination chemistry and potential catalytic properties. Its unique structure allows for various chemical transformations and applications in catalysis.
Biology
In biology, the compound’s interactions with biological molecules are of interest. It may serve as a model compound for studying metal-ligand interactions in biological systems.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its ability to interact with biological targets makes it a candidate for drug development and other medical applications.
Industry
In industry, the compound’s properties can be utilized in various applications, such as materials science and chemical manufacturing. Its stability and reactivity make it suitable for industrial processes.
Mecanismo De Acción
The mechanism of action of IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-PHENYLPIPERAZINE-N(sup 1),N(sup 4))- involves its interaction with molecular targets through coordination and binding. The iron center plays a crucial role in mediating these interactions, while the ligands influence the compound’s overall reactivity and specificity. The pathways involved may include electron transfer, ligand exchange, and other coordination chemistry processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other iron complexes with different ligands, such as:
- IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))-
- IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-ETHYLPIPERAZINE-N(sup 1),N(sup 4))-
Uniqueness
The uniqueness of IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-PHENYLPIPERAZINE-N(sup 1),N(sup 4))- lies in its specific ligand combination, which imparts distinct properties and reactivity
Propiedades
Número CAS |
75079-25-3 |
|---|---|
Fórmula molecular |
C22H28FeN4O4 |
Peso molecular |
468.3 g/mol |
Nombre IUPAC |
iron(2+);oxalate;1-phenylpiperazine |
InChI |
InChI=1S/2C10H14N2.C2H2O4.Fe/c2*1-2-4-10(5-3-1)12-8-6-11-7-9-12;3-1(4)2(5)6;/h2*1-5,11H,6-9H2;(H,3,4)(H,5,6);/q;;;+2/p-2 |
Clave InChI |
ZHOCRZWMOQEQAD-UHFFFAOYSA-L |
SMILES canónico |
C1CN(CCN1)C2=CC=CC=C2.C1CN(CCN1)C2=CC=CC=C2.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)
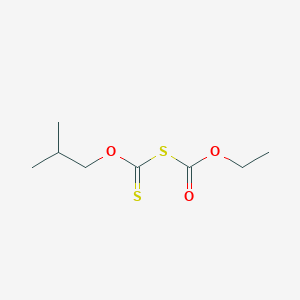
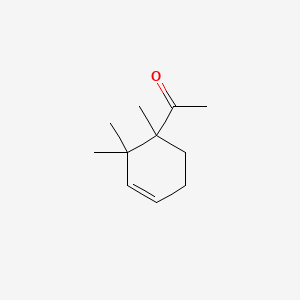

![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)
![disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13776836.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
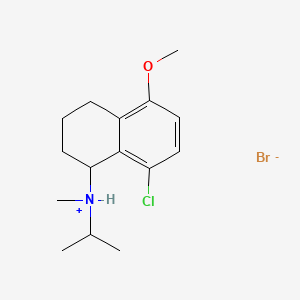
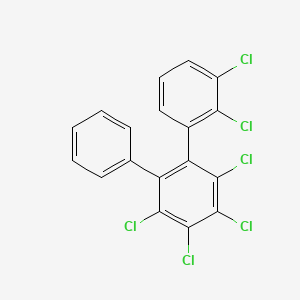
![[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)
